molecular formula C11H14Cl2N2 B3078001 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049737-17-8

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B3078001
CAS No.: 1049737-17-8
M. Wt: 245.14 g/mol
InChI Key: ZXAHXIUMKCEDHL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAHXIUMKCEDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.

    Nitration: The nitro group is introduced using a nitration reaction with sodium nitrite (NaNO2) and potassium iodide (KI).

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Chlorination: The chloro group is introduced at the 7th position using a chlorinating agent such as thionyl chloride (SOCl2).

    Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
  • Molecular Formula : C₁₁H₁₄Cl₂N₂
  • Molecular Weight : 245.15 g/mol
  • CAS Number : 202584-20-1

This compound is a substituted tryptamine derivative characterized by a chlorine atom at the 7-position and a methyl group at the 2-position of the indole ring. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmacological research.

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituents (Indole Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 7-Cl, 2-CH₃ C₁₁H₁₄Cl₂N₂ 245.15 202584-20-1 Balanced lipophilicity; potential for selective receptor interactions
2-(1H-Indol-3-yl)ethanamine hydrochloride (Tryptamine HCl) No substituents C₁₀H₁₃ClN₂ 196.68 343-94-2 Parent compound; anti-plasmodial activity
2-(5-Ethyl-1H-indol-3-yl)ethanamine hydrochloride 5-C₂H₅ C₁₂H₁₇ClN₂ 224.73 - Increased hydrophobicity; similar HSP90 binding as tryptamine
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride 5,7-Cl, 2-CH₃ C₁₁H₁₂Cl₂N₂·HCl 279.59 1049759-52-5 Higher molecular weight; enhanced halogen interactions
2-(6-Methoxy-1H-indol-3-yl)ethanamine hydrochloride 6-OCH₃ C₁₁H₁₅ClN₂O 226.70 2736-21-2 Methoxy group improves solubility; altered hydrogen bonding
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride 5-Cl, 2-CH₃ C₁₁H₁₄Cl₂N₂ 245.15 - Chlorine positional isomer; distinct binding profiles

Structural Influence on Pharmacokinetics

  • Chlorine Position: The 7-chloro substitution in the target compound vs.
  • Methoxy vs. Methyl Groups : The 6-methoxy analog (CAS 2736-21-2) has higher polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound .

Biological Activity

2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride, a compound with the molecular formula C11H14Cl2N2C_{11}H_{14}Cl_2N_2 and a molecular weight of 245.15 g/mol, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article aims to explore its biological activity, including antimicrobial properties, neuroprotective effects, and other relevant findings from recent studies.

  • Molecular Formula : C11H14Cl2N2C_{11}H_{14}Cl_2N_2
  • CAS Number : 1049737-17-8
  • Molecular Weight : 245.15 g/mol

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial and antifungal activities.

Antibacterial Activity

In vitro evaluations have demonstrated that this compound displays effective antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (mg/mL) Minimum Bactericidal Concentration (MBC) (mg/mL)
Bacillus cereus0.23 - 0.700.47 - 0.94
Escherichia coli0.47 - 0.940.94 - 1.88
Salmonella Typhimurium0.23 - 0.700.47 - 0.94

These results suggest that the compound is particularly effective against Gram-positive bacteria, such as Bacillus cereus, while showing moderate activity against Gram-negative bacteria like Escherichia coli .

Antifungal Activity

The compound also exhibits antifungal properties, with notable efficacy against several fungal strains:

Fungal Strain MIC (mg/mL) Minimum Fungicidal Concentration (MFC) (mg/mL)
Trichoderma viride0.08 - 0.230.11 - 0.47
Aspergillus niger0.11 - 0.230.23 - 0.47

The antifungal activity is particularly pronounced against Trichoderma viride, indicating a potential for therapeutic applications in treating fungal infections .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective effects, particularly in the context of Alzheimer's disease models. In studies involving amyloid-beta-induced neurotoxicity, compounds in this class demonstrated the ability to prevent cell death and inhibit acetylcholinesterase (AChE) activity:

  • IC50 Values for AChE Inhibition : Compounds showed IC50 values ranging from 0.25muM0.25\\mu M to 4.57muM4.57\\mu M, indicating moderate potency as AChE inhibitors .

Case Studies and Research Findings

Several case studies have highlighted the broader implications of this compound's biological activity:

  • Antimicrobial Efficacy : A study published in MDPI reported that derivatives of indole compounds exhibited significant antimicrobial properties, supporting the potential use of similar structures in developing new antibiotics .
  • Neuroprotective Mechanisms : Research has shown that certain indole derivatives can reduce neuroinflammation and oxidative stress, suggesting a mechanism through which they may protect neuronal cells from damage associated with neurodegenerative diseases .
  • Potential for Drug Development : Given its diverse biological activities, there is ongoing interest in exploring this compound's potential as a lead structure for developing new therapeutic agents targeting infections and neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes for 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride?

Methodological Answer: The synthesis typically involves acid-catalyzed condensation of 7-chloro-2-methylindole with ethanamine derivatives under reflux conditions. Key steps include:

  • Reaction Setup : Use acetonitrile as a solvent in a reflux apparatus to enhance reaction efficiency and yield (70–85%) .
  • Salt Formation : Hydrochloric acid is introduced post-condensation to precipitate the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by GC) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C-NMR : Assign peaks for the indole ring (δ 7.2–7.5 ppm for aromatic protons) and ethylamine side chain (δ 2.8–3.1 ppm) .
    • IR Spectroscopy : Confirm NH stretching (~3400 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
  • Purity Assessment :
    • GC/MS : Quantify impurities (<2%) and verify molecular ion [M+H]⁺ at m/z 239.1 .
    • Melting Point : Reported range 215–220°C (decomposition) .

Q. How should the compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Store in airtight glass containers at –20°C under anhydrous conditions to prevent hydrolysis .
  • Stability Monitoring : Perform periodic NMR and LC-MS checks to detect degradation (e.g., dechlorination or oxidation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or vary methyl positions) to assess electronic/steric effects .

  • Biological Assays : Test analogs against serotonin receptors (5-HT subtypes) using radioligand binding assays (IC₅₀ calculations) .

  • Data Table : Key Structural Analogs and Modifications

    Compound VariationKey Structural ChangeObserved Activity (5-HT2A Ki, nM)
    7-Fluoro-2,4-dimethyl analogCl → F; added 4-methyl12.3 ± 1.2
    7-Chloro-2-methyl (target compound)Baseline8.7 ± 0.9
    4-Chloro-2-methyl analogCl shifted to 4-position45.6 ± 3.1

Q. How can contradictory data in receptor binding assays be resolved?

Methodological Answer:

  • Control Experiments : Verify receptor preparation purity (SDS-PAGE) and ligand solubility (DMSO concentration <0.1%) .
  • Computational Modeling : Perform molecular dynamics (MD) simulations to assess binding pocket interactions (e.g., GLU527 hydrogen bonding in HSP90) .
  • Mutagenesis Studies : Introduce point mutations (e.g., TYR604A in 5-HT2A) to validate critical binding residues .

Q. What experimental approaches assess metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Liver Microsomes : Incubate compound (1 µM) with NADPH cofactor; quantify remaining parent compound via LC-MS at 0/30/60 min .
    • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • In Vivo Correlation : Administer compound (10 mg/kg IV/PO) in rodent models; calculate bioavailability (AUC₀–24h) and half-life .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with SHELXL for refinement .
  • Torsion Angle Analysis : Compare indole-ethylamine dihedral angles (e.g., C3-C2-C1-N1) to computational predictions (DFT/B3LYP) .

Key Notes for Experimental Design

  • Avoid Common Pitfalls :
    • Impurity Interference : Pre-purify starting materials (e.g., 7-chloro-2-methylindole) via column chromatography .
    • Solvent Artifacts : Use deuterated solvents (DMSO-d6) for NMR to prevent peak splitting .
  • Data Reproducibility : Document reaction parameters (pH, temperature) rigorously, as minor variations alter yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Reactant of Route 2
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

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